A Comprehensive Technical Guide to the Stereoselective Synthesis of (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
A Comprehensive Technical Guide to the Stereoselective Synthesis of (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
Executive Summary
This technical guide provides a detailed, research-informed pathway for the stereoselective synthesis of (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride. The bicyclo[4.1.0]heptane scaffold, a cyclopropane-fused cyclohexane ring, is a valuable structural motif found in numerous natural products and pharmaceutical agents.[1][2] The introduction of a stereochemically defined amine group creates a chiral building block with significant potential in drug discovery. This is particularly relevant given the established biological activity of structurally related cyclopropylamines, such as Tranylcypromine, which are known inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and monoamine oxidases (MAOs).[3][4][5] This document outlines a robust, multi-stage synthetic strategy, beginning with a catalyst-controlled asymmetric cyclopropanation, followed by functional group manipulations that culminate in a Curtius rearrangement to install the amine moiety with high fidelity. Each stage is presented with mechanistic rationale, detailed experimental protocols, and considerations for analytical validation, providing a comprehensive resource for researchers in synthetic and medicinal chemistry.
Introduction and Strategic Overview
The synthesis of complex chiral molecules requires precise control over stereochemistry at every stage. The target molecule, (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride, possesses three contiguous stereocenters within a rigid bicyclic framework. The (1R,6S) configuration defines the cis-fusion of the cyclopropane ring to the cyclohexane, while the (7R) configuration specifies the orientation of the amine group relative to the ring system.
Our synthetic strategy is predicated on establishing the stereochemistry early and preserving it through subsequent transformations. The core of this approach is a metal-catalyzed asymmetric cyclopropanation of cyclohexene. This key step simultaneously builds the bicyclic core and sets the absolute stereochemistry of the C1 and C6 bridgehead carbons. The C7 stereocenter is then established relative to these centers. The amine functionality is introduced in the final steps via a Curtius rearrangement, a reliable transformation known to proceed with retention of configuration.[6]
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a practical pathway from commercially available starting materials. The target hydrochloride salt is disconnected to the free amine. The amine is seen as the product of a Curtius rearrangement, tracing its origin back to a chiral bicyclo[4.1.0]heptane-7-carboxylic acid. This critical intermediate can be derived from its corresponding ester, which, in turn, is the direct product of an asymmetric cyclopropanation reaction between cyclohexene and a diazoacetate.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol and Mechanistic Discussion
The overall synthesis is presented as a four-stage process. Each stage includes a discussion of the underlying chemical principles, causality for procedural choices, and a detailed experimental protocol.
Stage 1: Asymmetric Cyclopropanation of Cyclohexene
The foundational step is the creation of the chiral bicyclic ester. This is achieved via a transition-metal-catalyzed reaction of cyclohexene with ethyl diazoacetate. To control the enantioselectivity, a chiral catalyst is essential. Rhodium (II) carboxylates and copper (I) complexes with chiral ligands are well-established for this purpose. We propose the use of a copper(I)-bis(oxazoline) [Cu(I)-BOX] complex, which is known to effectively catalyze asymmetric cyclopropanations with high diastereoselectivity and enantioselectivity.
Causality of Experimental Choices:
-
Catalyst: A chiral Cu(I)-BOX complex is selected for its proven ability to induce high enantioselectivity in the cyclopropanation of olefins. The ligand creates a chiral pocket around the active copper center, directing the approach of the diazoacetate and the olefin.
-
Solvent: Dichloromethane (DCM) is a common, non-coordinating solvent for this reaction, ensuring the catalyst remains active. It is crucial to use anhydrous DCM to prevent side reactions.
-
Slow Addition: Ethyl diazoacetate is added slowly via a syringe pump. This maintains a low stationary concentration of the highly reactive diazo compound, which minimizes the formation of diethyl maleate and fumarate through carbene dimerization, a common side reaction.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Cu(I) catalyst to the less active Cu(II) state.
Experimental Protocol: Synthesis of Ethyl (1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylate
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an Argon atmosphere, add Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆) (0.05 eq) and the chosen chiral bis(oxazoline) ligand (0.055 eq).
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Add anhydrous dichloromethane (DCM) to dissolve the catalyst components, and stir for 1 hour at room temperature to allow for complex formation.
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Add freshly distilled cyclohexene (1.5 eq) to the flask.
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In a separate flask, prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM.
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Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 6-8 hours while maintaining the reaction temperature at 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target ester.
-
Characterize the product using NMR and determine the enantiomeric excess (ee) using chiral HPLC.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost-effectiveness. |
| Diastereomeric Ratio | >95:5 (exo:endo) | Steric hindrance favors the formation of the exo product. |
| Enantiomeric Excess | >90% ee | Dependent on the specific chiral ligand used. |
Stage 2: Saponification to the Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Standard saponification conditions using a base like sodium hydroxide or lithium hydroxide are employed.
Causality of Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is often preferred for its high reactivity and the ease of workup, as lithium salts are often well-behaved.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water ensures that both the organic ester and the aqueous base are mutually soluble, facilitating a homogenous reaction.
-
Temperature: The reaction is typically run at room temperature to prevent any potential side reactions, such as epimerization at the C7 position, although this is unlikely in this rigid system.
Experimental Protocol: Synthesis of (1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylic Acid
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Dissolve the purified ester from Stage 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl.
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A white precipitate of the carboxylic acid should form. Extract the product into an organic solvent such as ethyl acetate (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
Stage 3: Curtius Rearrangement to the Amine
This is the most critical transformation to install the amine group. The Curtius rearrangement converts a carboxylic acid into an amine with one fewer carbon atom, proceeding through an isocyanate intermediate with complete retention of stereochemistry.[6]
Causality of Experimental Choices:
-
Activating Agent: Diphenylphosphoryl azide (DPPA) is a common, relatively safe, and efficient reagent for a one-pot Curtius rearrangement. It reacts with the carboxylic acid to form a mixed anhydride which then rearranges to the acyl azide in situ.
-
Solvent: Anhydrous toluene is a suitable high-boiling, non-protic solvent that facilitates the thermal rearrangement of the acyl azide to the isocyanate.
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Trapping Agent: The intermediate isocyanate can be trapped with tert-butanol to form a stable Boc-protected amine, which is easily purified and deprotected. Alternatively, direct acidic hydrolysis will yield the amine. The two-step Boc-protection route is often cleaner.
-
Deprotection: Trifluoroacetic acid (TFA) is a strong acid that cleanly and rapidly cleaves the Boc protecting group at room temperature.
Experimental Protocol: Curtius Rearrangement
-
Boc-Amine Formation:
-
To a solution of the carboxylic acid from Stage 2 (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add anhydrous tert-butanol (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. The rearrangement is accompanied by the evolution of nitrogen gas.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude Boc-protected amine by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected amine in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with 2M NaOH to pH >12.
-
Extract the free amine into an organic solvent (e.g., DCM or diethyl ether).
-
Dry the combined organic layers over Na₂SO₄, filter, and use immediately in the next step.
-
Stage 4: Hydrochloride Salt Formation
The final step involves converting the free amine, which may be an oil and potentially unstable, into a stable, crystalline hydrochloride salt.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve the crude free amine from Stage 3 in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) or isopropanol dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride as a white or off-white solid.
Overall Synthetic Workflow
The complete synthetic sequence is a linear progression from simple starting materials to the complex chiral target.
Caption: Overall synthetic workflow for the target molecule.
Analytical Characterization
Rigorous analytical control is imperative to ensure the identity, purity, and stereochemical integrity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation at each step. The characteristic high-field signals for the cyclopropyl protons are key diagnostic features.
-
Mass Spectrometry (MS): Provides molecular weight confirmation for each intermediate and the final product.
-
Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the appearance and disappearance of carbonyl (C=O) and amine (N-H) stretches.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the chiral ester produced in Stage 1 and can be adapted to confirm the stereochemical purity of the final product.
References
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